![molecular formula C18H11BrN2O2S2 B2816491 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide CAS No. 391223-77-1](/img/structure/B2816491.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are known for their strong fluorescence and luminescence properties . These compounds are often used in the development of new drugs, particularly for their anti-tubercular properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, N-monoalkylated benzothiazole-sulfonamides can undergo a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama–Mitsunobu reaction .Scientific Research Applications
Antifungal Activity
This compound has been found to have moderate inhibition activity against certain fungi, including Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . This makes it potentially useful in the development of new antifungal treatments.
Synthesis Techniques
Both conventional and microwave-assisted synthesis techniques have been used to produce this compound, yielding good results . This suggests that the compound can be produced efficiently using a variety of methods.
COX-1 Inhibitory Activity
The compound has been found to have weak COX-1 inhibitory activity . This suggests potential applications in the development of new anti-inflammatory drugs, as COX-1 is an enzyme that plays a key role in inflammation.
Photobiological Properties
Coumarin derivatives, which include this compound, have been found to have photobiological properties upon irradiation with UV light . This suggests potential applications in medicine, such as in the development of photosensitizers.
Solar Energy Collectors
Due to their photochemical characteristics, coumarin derivatives have been explored as solar energy collectors . This compound, as a coumarin derivative, may also have potential in this field.
Charge-Transfer Agents
Coumarin derivatives have been used as charge-transfer agents . This suggests that this compound could have applications in the development of new electronic devices.
Non-Linear Optical Materials
Coumarin derivatives have been used in the development of non-linear optical materials for photonic and electronic applications . This compound could potentially be used in similar applications.
Organic Light-Emitting Diodes
Benzothiazole derivatives, which include this compound, have been used in the field of organic light-emitting diodes due to their unique electro-optical properties . This suggests potential applications in the development of new display technologies.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O2S2/c19-16-8-7-15(24-16)17(23)20-10-5-6-13(22)11(9-10)18-21-12-3-1-2-4-14(12)25-18/h1-9,22H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRRIPFRTGLOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(S4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide |
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